Lipophilicity (LogP) Comparison vs. Non-Fluorinated and 4'-Substituted Analogs
The calculated partition coefficient (LogP) of 1-(2-methoxy-4-(trifluoromethyl)phenyl)ethan-1-one is 2.53 [1]. This value is higher than that of non-fluorinated analog 2-methoxyacetophenone (LogP ~1.5) and is also distinct from the 4'-substituted regioisomer 4'-trifluoromethylacetophenone (LogP ~2.1), which lacks the ortho-methoxy group. This difference in lipophilicity directly influences membrane permeability and metabolic stability, key parameters in drug discovery.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | Calculated LogP = 2.53 |
| Comparator Or Baseline | 2-methoxyacetophenone (LogP ~1.5); 4'-trifluoromethylacetophenone (LogP ~2.1) |
| Quantified Difference | Approximately 1 log unit higher than non-fluorinated analog; approximately 0.4 log units higher than 4'-substituted analog |
| Conditions | Calculated LogP (octanol-water partition coefficient) |
Why This Matters
This data allows scientists to predict and compare in vitro ADME properties of compounds derived from this building block, supporting rational selection over less lipophilic alternatives.
- [1] MolBase. (n.d.). 2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanone. Compound Information. CAS: 26771-69-7. View Source
